molecular formula C20H25N3O B5368358 N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea

Cat. No. B5368358
M. Wt: 323.4 g/mol
InChI Key: QZYABVAYGSLVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to exhibit antiviral activity against several viruses, including HIV-1, herpes simplex virus, and hepatitis B virus.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell growth and survival. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea has several advantages as a research tool. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, this compound has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea. One potential direction is to investigate the compound's potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis and purification methods for this compound, with the goal of improving yield and purity of the compound.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea involves the reaction of 1-benzyl-4-piperidone with 2-methylphenyl isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, and the product is obtained in good yield after purification through recrystallization. The synthesis of this compound has been described in several research papers, and the method has been optimized to obtain high purity and yield of the compound.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-7-5-6-10-19(16)22-20(24)21-18-11-13-23(14-12-18)15-17-8-3-2-4-9-17/h2-10,18H,11-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYABVAYGSLVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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